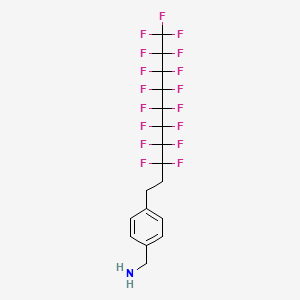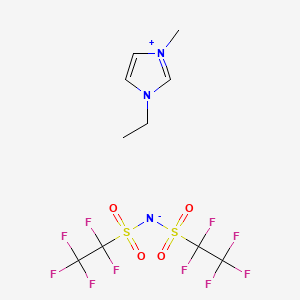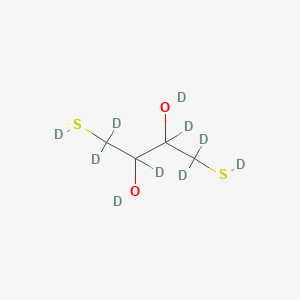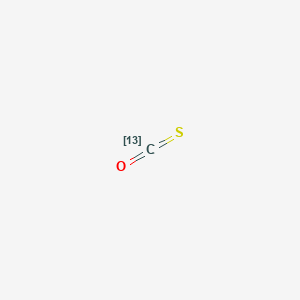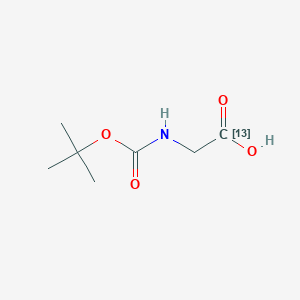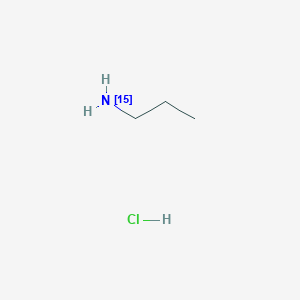
Methyl-5-(3-Hydroxyphenyl)furan-2-carboxylat
Übersicht
Beschreibung
“Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate” is also known as “5-(3-Hydroxyphenyl)furan-2-carboxylic acid methyl ester”. It has a molecular formula of C12H10O4 and a molecular weight of 218.21 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate” consists of a furan ring attached to a phenyl ring through a carboxylate ester linkage . The phenyl ring has a hydroxyl group attached to it .Physical And Chemical Properties Analysis
“Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate” is a solid compound with a melting point of 143-147 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Heterocyclische Bausteine
Methyl-5-(3-Hydroxyphenyl)furan-2-carboxylat wird als heterocyclischer Baustein in der organischen Synthese verwendet . Sein Furanring und seine phenolische Hydroxylgruppe machen es zu einem vielseitigen Vorläufer für die Konstruktion komplexer Moleküle mit potenzieller biologischer Aktivität.
Antimikrobielle Wirkstoffe
Die Forschung zeigt, dass Derivate von Furancarboxylatverbindungen antimikrobielle Eigenschaften aufweisen . Diese Verbindung könnte modifiziert werden, um ihre Wirksamkeit gegen verschiedene grampositive und gramnegative Bakterien zu verbessern.
Krebsforschung
Die Verbindung wurde auf ihre zytotoxischen Wirkungen gegen Krebszelllinien wie HeLa und HepG2 untersucht . Sie könnte als Leitverbindung für die Entwicklung neuer Krebsmedikamente dienen.
Interferenz mit der Eisenhomöostase
Furankarbonsäuren haben sich als vielversprechende Antimikrobielle Mittel erwiesen, die in die Eisenhomöostase von Krankheitserregern eingreifen können . This compound könnte auf sein Potenzial in dieser Anwendung untersucht werden.
Reagenzien für die organische Synthese
Aufgrund seiner chemischen Struktur ist diese Verbindung ein wertvolles Reagenz in der organischen Synthese, insbesondere bei Reaktionen, die eine phenolische Hydroxylgruppe oder einen Furanring erfordern .
Zukünftige Richtungen
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s effectiveness .
Eigenschaften
IUPAC Name |
methyl 5-(3-hydroxyphenyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIHUWQLICIWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584599 | |
| Record name | Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
834884-73-0 | |
| Record name | Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




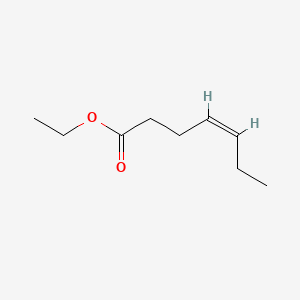

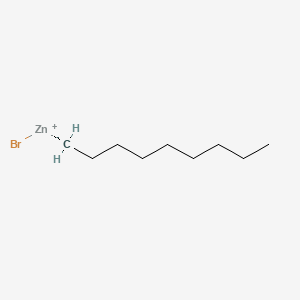
![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)
